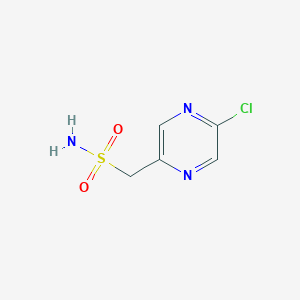
(5-Chloropyrazin-2-yl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Chloropyrazin-2-yl)methanesulfonamide is a chemical compound with the molecular formula C5H6ClN3O2S It is a derivative of pyrazine, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloropyrazin-2-yl)methanesulfonamide typically involves the functionalization of pyrazine derivatives. One common method is the transition metal-catalyzed cross-coupling reactions, such as the Sonogashira, Heck, Suzuki, and Stille reactions . These reactions are generally used for carbon–carbon and carbon–heteroatom bond formation on pyrazines. For example, N-(3-Chloropyrazin-2-yl)-methanesulfonamide can be subjected to classical Sonogashira conditions with various acetylenes followed by base-induced cyclization, resulting in the formation of substituted pyrrolo[2,3-b]pyrazines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Chloropyrazin-2-yl)methanesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: Involving the replacement of a functional group with another group.
Oxidation and Reduction Reactions: Involving the gain or loss of electrons.
Cyclization Reactions: Formation of cyclic compounds from linear precursors.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include transition metal catalysts (e.g., palladium), bases (e.g., potassium carbonate), and solvents (e.g., dimethylformamide). Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the Sonogashira reaction with acetylenes can lead to the formation of substituted pyrrolo[2,3-b]pyrazines .
Applications De Recherche Scientifique
(5-Chloropyrazin-2-yl)methanesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of (5-Chloropyrazin-2-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazine: The parent compound of (5-Chloropyrazin-2-yl)methanesulfonamide, used in various chemical and pharmaceutical applications.
Chloropyrazine Derivatives: Compounds with similar structures but different functional groups, such as (3-Chloropyrazin-2-yl)methanesulfonamide.
Propriétés
Formule moléculaire |
C5H6ClN3O2S |
|---|---|
Poids moléculaire |
207.64 g/mol |
Nom IUPAC |
(5-chloropyrazin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C5H6ClN3O2S/c6-5-2-8-4(1-9-5)3-12(7,10)11/h1-2H,3H2,(H2,7,10,11) |
Clé InChI |
NYTYPRPEWGWSHS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=CC(=N1)Cl)CS(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


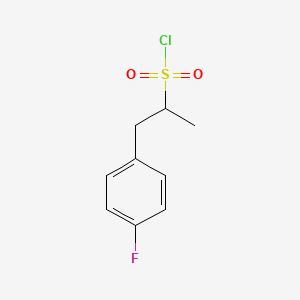

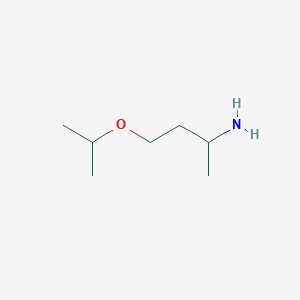

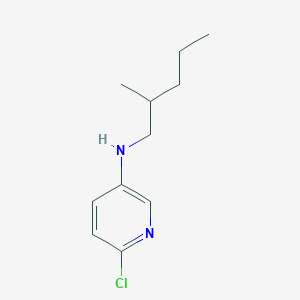
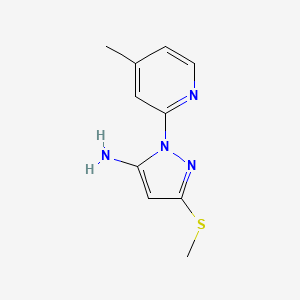
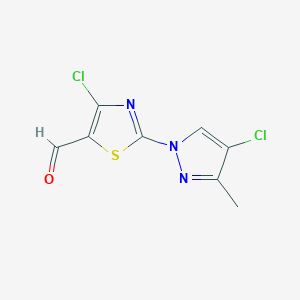
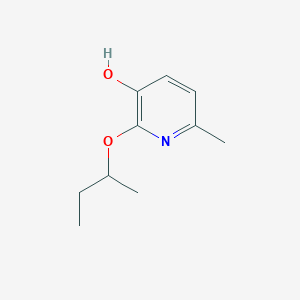

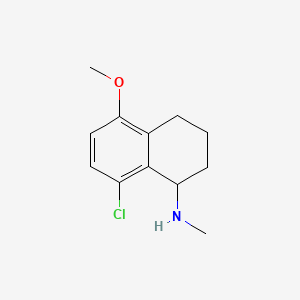
![2-({[4-(Difluoromethoxy)phenyl]methyl}amino)ethan-1-ol](/img/structure/B13244180.png)
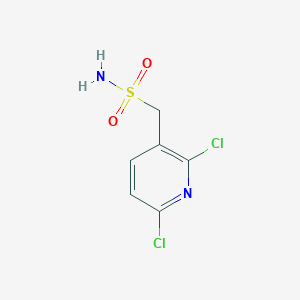
![Propan-2-yl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13244189.png)
![3-[5-(Methylsulfanyl)thiophen-2-yl]propanoic acid](/img/structure/B13244221.png)
